2-Chloro-5-ethylphenol

Description

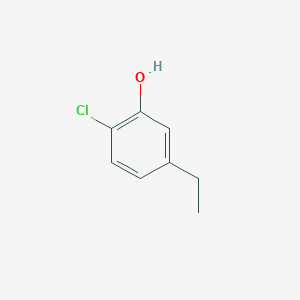

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMBKXCVJBMYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600029 | |

| Record name | 2-Chloro-5-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153812-97-6 | |

| Record name | 2-Chloro-5-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-ethylphenol (CAS: 153812-97-6): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-ethylphenol, with the CAS number 153812-97-6, is a substituted phenol compound. This technical guide provides a summary of its known chemical and physical properties. It is important to note that, at the time of this publication, there is a significant lack of in-depth scientific literature regarding the synthesis, experimental protocols, biological activity, and potential signaling pathways of this specific compound. The information presented herein is based on data available from chemical suppliers and databases.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical databases and supplier specifications.

| Property | Value | Source(s) |

| CAS Number | 153812-97-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₉ClO | [1][2][3] |

| Molecular Weight | 156.61 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | CCC1=CC(=C(C=C1)Cl)O | [3] |

| InChI Key | CKMBKXCVJBMYOH-UHFFFAOYSA-N | [2] |

| Appearance | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Purity | Typically offered at ≥97% or ≥98% by commercial suppliers | [3][4] |

Synthesis and Reactivity

One plausible, though unverified, approach could involve the direct chlorination of 3-ethylphenol. The directing effects of the hydroxyl and ethyl groups would likely result in a mixture of isomers, including the desired this compound. The reaction would require careful control of conditions to favor mono-chlorination and to manage the regioselectivity. A review on the selective chlorination of phenols discusses various methods using reagents like sulfuryl chloride with catalysts, which could potentially be adapted for this synthesis.[6]

The reactivity of this compound is expected to be characteristic of a substituted phenol. The hydroxyl group can undergo reactions such as etherification and esterification. The aromatic ring, activated by the hydroxyl group and the alkyl substituent, is susceptible to further electrophilic substitution, though the positions of substitution will be influenced by the existing chloro and ethyl groups.

Potential Applications and Biological Activity

While commercial suppliers list this compound for research and development purposes, and as a potential intermediate for pharmaceuticals and functional materials, no specific applications have been detailed in the reviewed literature.[4]

There is currently no published research detailing the biological activity or mechanism of action of this compound. However, the biological activities of structurally related compounds offer some context for potential areas of investigation. For instance, other chlorinated phenols and their derivatives have been investigated for a range of biological effects. Research on derivatives of other substituted phenols has shown activities such as antimicrobial, antifungal, and as inhibitors of enzymes relevant to diseases like Alzheimer's.[7][8][9][10] These studies, while not directly applicable to this compound, suggest that this class of compounds warrants further investigation.

Due to the absence of data on its biological effects, no signaling pathways involving this compound can be described or visualized.

Experimental Protocols

A thorough search of scientific databases and literature has not yielded any specific experimental protocols involving this compound. For researchers interested in this compound, protocols would need to be developed based on general chemical principles and methodologies used for similar substituted phenols.

Logical and Experimental Workflows

Given the lack of published experimental work, a logical workflow for future research on this compound could be conceptualized as follows. This diagram illustrates a potential path from synthesis to biological evaluation.

Caption: A conceptual workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion and Future Directions

This compound is a chemical compound with established basic properties but a notable absence of in-depth scientific investigation. The lack of published data on its synthesis, reactivity, and biological activity presents both a challenge and an opportunity for researchers. The potential for this molecule, inferred from the activities of related compounds, suggests that it could be a candidate for screening in various biological assays. Future research should focus on developing and publishing a reliable synthetic protocol, followed by a systematic evaluation of its biological properties to unlock its potential in fields such as drug discovery and materials science.

References

- 1. This compound | C8H9ClO | CID 19797009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS: 153812-97-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. chemscene.com [chemscene.com]

- 4. 153812-97-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. echemi.com [echemi.com]

- 6. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols [mdpi.com]

- 7. Design, synthesis and biological evaluation of 2-acetyl-5-O-(amino-alkyl)phenol derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

physical properties of 2-Chloro-5-ethylphenol

An In-depth Technical Guide on the Physical Properties of 2-Chloro-5-ethylphenol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known (CAS No. 153812-97-6). The information herein is compiled to support research and development activities by providing key data points and standardized experimental methodologies for property determination.

Core Physical and Chemical Properties

This compound is an aromatic organic compound with the chemical formula C₈H₉ClO[1][2]. Its structure consists of a phenol ring substituted with a chlorine atom and an ethyl group. These substitutions influence its physical and chemical characteristics, which are crucial for its handling, application, and behavior in various chemical and biological systems.

Quantitative Data Summary

The following table summarizes the key .

| Property | Value | Units | Notes |

| Molecular Weight | 156.61 | g/mol | [1][3][4] |

| Molecular Formula | C₈H₉ClO | - | [1][2][3][4] |

| CAS Number | 153812-97-6 | - | [1][2][3][4] |

| Boiling Point | 225.2 | °C | At 760 mmHg[1] |

| Density | 1.18 | g/cm³ | [1] |

| Flash Point | 90 | °C | [1] |

| Refractive Index | 1.555 | - | [1] |

| Vapor Pressure | 0.0586 | mmHg | At 25 °C[1] |

| Hydrogen Bond Donor Count | 1 | - | Computed[1] |

| Hydrogen Bond Acceptor Count | 1 | - | Computed[1] |

| Rotatable Bond Count | 1 | - | Computed[1] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to lower and broaden the melting range.

Methodology: Capillary Method using a Melting Point Apparatus or Thiele Tube

-

Sample Preparation: A small amount of the crystalline organic compound is finely powdered. The open end of a capillary tube is pushed into the powder. The tube is then tapped gently on a hard surface to pack the powder into the sealed end, filling it to a height of 1-2 mm.

-

Apparatus Setup:

-

Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.

-

Data Recording: Two temperatures are recorded:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the entire sample has completely liquefied. These two readings constitute the melting point range. For accuracy, the determination should be repeated at least twice, and the results should be consistent.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small amount (a few milliliters) of the liquid compound is placed into a small test tube or a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block heating apparatus. The thermometer bulb and the fusion tube should be at the same level.

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass per unit volume of a substance.

Methodology: For a Solid

-

Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.

-

Volume Measurement (Water Displacement): A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water), and the initial volume is recorded. The weighed solid is then carefully submerged in the liquid. The new volume is recorded. The volume of the solid is the difference between the final and initial volume readings.

-

Calculation: The density is calculated by dividing the mass of the solid by its determined volume.

Methodology: For a Liquid

-

Mass of Empty Container: The mass of a clean, dry container (e.g., a pycnometer or a graduated cylinder) is measured.

-

Mass of Liquid: A known volume of the liquid is added to the container, and the total mass is measured. The mass of the liquid is determined by subtracting the mass of the empty container.

-

Calculation: The density is calculated by dividing the mass of the liquid by the known volume.

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.

Methodology: Qualitative Solubility Testing

-

Solubility in Water: Approximately 25 mg of the compound is added to 0.75 mL of water in a test tube. The tube is shaken vigorously. If the compound dissolves, it is water-soluble, suggesting the presence of polar functional groups. The pH of the aqueous solution can be tested with litmus paper; a pH below 4 suggests a carboxylic acid, while a pH above 8 suggests an amine.

-

Solubility in Aqueous Base (5% NaOH): If the compound is water-insoluble, its solubility in a 5% aqueous sodium hydroxide solution is tested. Solubility in NaOH indicates the presence of an acidic functional group, such as a phenol.

-

Solubility in Aqueous Acid (5% HCl): If the compound is insoluble in both water and NaOH, its solubility in 5% hydrochloric acid is tested. Solubility in HCl suggests the presence of a basic functional group, most commonly an amine.

pKa Determination for Phenols

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For phenols, this is typically determined using UV-Vis spectrophotometry.

Methodology: Spectrometric Titration

-

Preparation of Solutions: A stock solution of the phenolic compound is prepared in a suitable solvent (e.g., a methanol-water mixture). A series of buffer solutions with known pH values are also prepared.

-

Spectra Measurement: A small, constant amount of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The spectra of the fully protonated (acidic) and fully deprotonated (basic) forms of the phenol will differ. A wavelength is chosen where the difference in absorbance between the two forms is maximal. The absorbance at this wavelength is measured for each of the buffered solutions.

-

pKa Calculation: The pKa can be determined by plotting the absorbance versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, the Henderson-Hasselbalch equation can be used in a linear regression analysis by plotting log[([A⁻]/[HA])] versus pH, where the pKa is the pH at which the concentrations of the acidic and basic forms are equal.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound.

References

An In-depth Technical Guide to the Structural Isomers of 2-Chloro-5-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomers of 2-chloro-5-ethylphenol, a class of substituted phenolic compounds with potential applications in medicinal chemistry and other fields of chemical research. This document outlines the known physicochemical properties of these isomers, provides general experimental protocols for their synthesis and analysis, and explores the biological activity of one key isomer, 4-chloro-3-ethylphenol, as a modulator of intracellular calcium signaling. The information is presented to facilitate further research and development in this area.

Introduction

Substituted phenols are a broad class of organic compounds that are of significant interest in drug discovery and development due to their wide range of biological activities. The introduction of different functional groups onto the phenol ring can dramatically alter a molecule's physicochemical properties and its interaction with biological targets. The structural isomers of this compound, with the molecular formula C₈H₉ClO, represent a focused area for investigating the impact of substituent positioning on chemical and biological characteristics. Understanding the unique properties of each isomer is crucial for targeted synthesis and application.

Structural Isomers of this compound

The constitutional isomers of this compound are determined by the various possible arrangements of the chloro, ethyl, and hydroxyl groups on the benzene ring. The primary isomers of interest are detailed below.

Identified Structural Isomers:

-

2-Chloro-3-ethylphenol

-

2-Chloro-4-ethylphenol

-

2-Chloro-6-ethylphenol

-

3-Chloro-2-ethylphenol

-

3-Chloro-4-ethylphenol

-

3-Chloro-5-ethylphenol

-

4-Chloro-2-ethylphenol

-

4-Chloro-3-ethylphenol

-

5-Chloro-2-ethylphenol

Physicochemical Properties

A summary of the available quantitative data for the structural isomers of this compound is presented in Table 1. It is important to note that for many of these isomers, comprehensive experimental data is limited, and some of the listed values are predicted based on computational models.

Table 1: Physicochemical Data of this compound Isomers

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |

| This compound | 153812-97-6 | 156.61 | - | - | - |

| 2-Chloro-3-ethylphenol | 1243365-44-7 | 156.61 | - | - | - |

| 2-Chloro-4-ethylphenol | 18980-00-2 | 156.61 | - | - | - |

| 2-Chloro-6-ethylphenol | 24539-93-3 | 156.61 | - | 210 | - |

| 3-Chloro-2-ethylphenol | 1227417-88-0 | 156.61 | - | - | - |

| 3-Chloro-4-ethylphenol | - | 156.61 | - | - | - |

| 3-Chloro-5-ethylphenol | 1243389-29-8 | 156.61 | - | 243.8 ± 20.0 | 9.10 ± 0.10[1] |

| 4-Chloro-2-ethylphenol | 18979-90-3 | 156.61 | - | - | - |

| 4-Chloro-3-ethylphenol | 14143-32-9 | 156.61 | 45-50[2][3][4] | 70-80 (at 0.2 Torr)[5] | 9.62 ± 0.18[2] |

| 5-Chloro-2-ethylphenol | 27581-19-7 | 156.61 | - | - | - |

Note: Some data points are predicted and should be confirmed experimentally.

Experimental Protocols

General Synthesis Protocol: Chlorination of Ethylphenols

A common method for the synthesis of chlorophenols is the electrophilic chlorination of the corresponding phenol.[6]

Materials:

-

Appropriate ethylphenol isomer (e.g., 3-ethylphenol)

-

Chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)

-

Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃)

-

Anhydrous inert solvent (e.g., carbon tetrachloride, CCl₄ or dichloromethane, CH₂Cl₂)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting ethylphenol in the anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of the Lewis acid to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of the chlorinating agent in the same solvent to the reaction mixture via the dropping funnel with continuous stirring. The addition rate should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method such as column chromatography on silica gel or distillation under reduced pressure to isolate the desired chloroethylphenol isomer(s).

Note: This is a general procedure and the specific reaction conditions (e.g., temperature, reaction time, and choice of catalyst and solvent) will need to be optimized for each specific isomer to achieve the desired regioselectivity and yield.

General Analytical Protocol: Separation and Analysis of Isomers

4.2.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable technique for the separation of chlorophenol isomers.[7][8]

Instrumentation:

-

HPLC system with a gradient pump, UV detector, and autosampler.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase:

-

A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is typically used.[9]

-

A representative gradient might be: 40% acetonitrile to 80% acetonitrile over 20 minutes.

Procedure:

-

Prepare standard solutions of the individual isomers (if available) and the sample mixture in the mobile phase or a compatible solvent.

-

Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 280 nm).

-

Inject the standards and the sample mixture.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like chlorophenols. Derivatization is often employed to improve the chromatographic properties of the phenols.[5][10]

Derivatization (Silylation):

-

Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

-

Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and a solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to form the trimethylsilyl (TMS) derivatives.

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the isomers, for example, starting at 70°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

-

Ion Source Temperature: e.g., 230°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-450.

Analysis:

-

Identification of the isomers is based on their retention times and the fragmentation patterns in their mass spectra.

Biological Activity and Signaling Pathways

While data on the biological effects of most this compound isomers is scarce, 4-chloro-3-ethylphenol has been identified as a potent modulator of intracellular calcium (Ca²⁺) signaling.

4-Chloro-3-ethylphenol as a Ryanodine Receptor Agonist

4-Chloro-3-ethylphenol (4-CEP) is a known agonist of the ryanodine receptor (RyR), an intracellular calcium release channel located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER).[2][3] Activation of RyRs by 4-CEP leads to the release of stored Ca²⁺ from the SR/ER into the cytoplasm.[11] This property makes it a valuable research tool for studying Ca²⁺ signaling and has led to its use as a diagnostic reagent for malignant hyperthermia, a condition linked to mutations in the RyR1 isoform.[12]

Inhibition of Store-Operated Calcium Entry (SOCE)

In addition to its agonist activity on RyRs, 4-CEP has been shown to be an inhibitor of ORAI channels, which are the pore-forming subunits of store-operated Ca²⁺ entry (SOCE) channels.[2][3] SOCE is a crucial mechanism for replenishing intracellular Ca²⁺ stores and for mediating sustained Ca²⁺ signals. The depletion of SR/ER Ca²⁺ stores, which can be initiated by 4-CEP's action on RyRs, triggers the activation of STIM1, a Ca²⁺ sensor in the ER membrane. STIM1 then translocates to junctions near the plasma membrane where it activates ORAI channels, leading to Ca²⁺ influx. 4-CEP has been found to directly inhibit the ORAI1, ORAI2, and ORAI3 channels from an extracellular site.[3]

Signaling Pathway Diagram

The dual action of 4-chloro-3-ethylphenol on intracellular calcium signaling is depicted in the following diagram.

Experimental Workflow for Investigating Biological Activity

The following diagram illustrates a general workflow for studying the effects of a this compound isomer on a specific biological pathway.

References

- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ryanodine receptor agonist 4-chloro-3-ethylphenol blocks ORAI store-operated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ryanodine receptor agonist 4-chloro-3-ethylphenol blocks ORAI store-operated channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 5. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Chloro-3-ethylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Separation of 4-Chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. benchchem.com [benchchem.com]

- 11. Effects of ryanodine receptor agonist 4-chloro-m-cresol on myoplasmic free Ca2+ concentration and force of contraction in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

An In-depth Technical Guide on the Solubility of 2-Chloro-5-ethylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-ethylphenol in various organic solvents. Due to the limited availability of direct quantitative data for this specific compound in peer-reviewed literature, this document leverages data from structurally analogous chlorophenols to predict its solubility profile. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided, enabling researchers to generate accurate data for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value |

| CAS Number | 153812-97-6 |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| XLogP3 | 3.0 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

The XLogP3 value of 3.0 suggests that this compound is a relatively nonpolar molecule, indicating a higher affinity for and greater solubility in organic solvents compared to water. The presence of a hydroxyl group allows for hydrogen bonding, which may contribute to its solubility in polar protic solvents.

Predicted Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like" and available data for structurally similar chlorophenols, the expected solubility of this compound is summarized below. Chlorinated phenols are generally readily soluble in organic solvents.[1]

Table 1: Predicted and Analogous Solubility Data for this compound and Related Compounds

| Solvent | Solvent Type | Predicted Solubility of this compound | Analogous Compound Data |

| Methanol | Polar Protic | High | 2,4,6-Trichlorophenol: 525 g/100 g[2] |

| Ethanol | Polar Protic | High | 2-Chloro-5-methylphenol: Very soluble[3] 4-Chlorophenol: Soluble[4] 2,4-Dichlorophenol: Soluble[5] |

| Acetone | Polar Aprotic | High | 4-Chlorophenol: 74.4 g/100 mL (20°C)[4] 2,4,6-Trichlorophenol: 525 g/100 g[2] |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Data for analogous phenolic acids show good solubility[6] |

| Dichloromethane | Nonpolar | High | Data for other chlorophenols suggest good solubility in chlorinated solvents[5] |

| Toluene | Nonpolar | High | 2,4,6-Trichlorophenol: 100 g/100 g[2] |

| n-Hexane | Nonpolar | Low to Moderate | 4-Chlorophenol: 0.4 g/100 mL (20°C)[4] |

| Diethyl Ether | Nonpolar | High | 2-Chlorophenol: Freely soluble 4-Chlorophenol: Freely soluble[4] |

| Benzene | Nonpolar | High | 4-Chlorophenol: 44.4 g/100 mL (20°C)[4] 3-Chlorophenol: Very soluble[7] 2,4-Dichlorophenol: Soluble[5] |

Disclaimer: The predicted solubility is an estimation based on the properties of structurally similar compounds and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[6][8]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps or flasks with stoppers

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated analytical instrument. For UV-Vis spectrophotometry, determine the absorbance at the wavelength of maximum absorption (λmax) for this compound. For HPLC, determine the peak area.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

-

Solvent Polarity: The "like dissolves like" principle is paramount. Due to its relatively nonpolar nature, this compound is expected to be more soluble in nonpolar and moderately polar organic solvents.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. High-purity materials should be used for accurate determinations.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, it is important to note that the solubility of phenolic compounds in aqueous solutions is highly pH-dependent.

This technical guide provides a framework for understanding and determining the solubility of this compound. For precise and reliable data, experimental determination using the outlined protocol is strongly recommended.

References

- 1. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-methylphenol | C7H7ClO | CID 12008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-氯苯酚 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Chlorophenol | C6H4ClOH | CID 7933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

Spectroscopic Profile of 2-Chloro-5-ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-5-ethylphenol (CAS No. 153812-97-6), a substituted phenolic compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information herein serves as a valuable reference for substance identification, characterization, and quality control. Furthermore, detailed experimental protocols for acquiring such data are provided, alongside a visual workflow of the spectroscopic analysis process.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₈H₉ClO Molecular Weight: 156.61 g/mol SMILES: CCC1=CC(=C(C=C1)Cl)O

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using validated computational models and should be used as a reference. Experimental verification is recommended for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | d | 1H | H-6 (Aromatic) |

| ~6.85 | d | 1H | H-3 (Aromatic) |

| ~6.70 | dd | 1H | H-4 (Aromatic) |

| ~5.50 | s (broad) | 1H | -OH (Phenolic) |

| ~2.60 | q | 2H | -CH₂- (Ethyl) |

| ~1.20 | t | 3H | -CH₃ (Ethyl) |

d: doublet, dd: doublet of doublets, q: quartet, t: triplet, s: singlet

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~152.0 | C-1 (C-OH) |

| ~140.0 | C-5 (C-Ethyl) |

| ~130.0 | C-3 (Aromatic CH) |

| ~122.0 | C-2 (C-Cl) |

| ~120.0 | C-6 (Aromatic CH) |

| ~115.0 | C-4 (Aromatic CH) |

| ~28.0 | -CH₂- (Ethyl) |

| ~15.0 | -CH₃ (Ethyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3400 | Broad | O-H stretch (phenolic) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2970 - 2850 | Medium | Aliphatic C-H stretch (ethyl group) |

| ~1600, 1480 | Strong | C=C aromatic ring stretch |

| ~1250 | Strong | C-O stretch (phenolic) |

| ~820 | Strong | C-H out-of-plane bend (aromatic) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 156/158 | High | [M]⁺ / [M+2]⁺ (isotopic pattern of Cl) |

| 141/143 | Medium | [M-CH₃]⁺ / [M-CH₃+2]⁺ |

| 128 | Medium | [M-C₂H₄]⁺ |

| 93 | Low | [M-C₂H₄-Cl]⁺ |

Experimental Protocols

The following are generalized yet detailed methodologies for the key experiments required to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with a spectral width of approximately 250 ppm and a relaxation delay of 2-5 seconds. Several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, finely grind a small amount of this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, for a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum (of the KBr pellet or salt plates) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. This can be done via direct infusion or through a gas chromatograph (GC-MS) for separation prior to analysis.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the mass spectrum.

-

Mass Analysis: Acquire the mass spectrum using a quadrupole or time-of-flight (TOF) mass analyzer over a mass-to-charge ratio (m/z) range of approximately 50-500.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which is invaluable in the absence of readily available experimental data. The provided protocols offer a standardized approach for the experimental determination of its spectroscopic properties. It is imperative to note that while predicted data offers significant insights, experimental verification remains the gold standard for unequivocal structural confirmation and characterization.

understanding the chemical structure of 2-Chloro-5-ethylphenol

An In-depth Technical Guide to the Chemical Structure of 2-Chloro-5-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthetic route of this compound. Due to the limited availability of direct experimental data for this specific compound, information from structurally related molecules is included for comparative purposes. All quantitative data is summarized in structured tables, and a detailed, plausible experimental protocol for its synthesis is provided.

Chemical Identity and Physical Properties

This compound is an aromatic organic compound. Its core structure consists of a phenol ring substituted with a chlorine atom and an ethyl group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 153812-97-6 |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| Canonical SMILES | CCC1=CC(=C(C=C1)Cl)O |

| InChI | InChI=1S/C8H9ClO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 |

| InChIKey | CKMBKXCVJBMYOH-UHFFFAOYSA-N |

| Physical Property | Value | Source |

| Boiling Point | 225.2 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.18 g/cm³ (Predicted) | [1] |

| Flash Point | 90 °C (Predicted) | [1] |

| XLogP3 | 3.0 (Computed) | [2] |

| Hydrogen Bond Donor Count | 1 (Computed) | [2] |

| Hydrogen Bond Acceptor Count | 1 (Computed) | [2] |

| Rotatable Bond Count | 1 (Computed) | [2] |

| Topological Polar Surface Area | 20.2 Ų (Computed) | [2] |

Spectroscopic Data (Reference Data from 2-Chloro-5-methylphenol)

¹H NMR Spectrum of 2-Chloro-5-methylphenol

-

¹H NMR (90 MHz, CDCl₃): δ 7.08 (d, J=7.9 Hz, 1H), 6.84 (d, J=1.9 Hz, 1H), 6.65 (dd, J=7.9, 1.9 Hz, 1H), 5.15 (s, 1H, OH), 2.25 (s, 3H, CH₃).[3]

-

Expected Differences for this compound: The singlet at 2.25 ppm for the methyl group would be replaced by a quartet around 2.6 ppm (CH₂) and a triplet around 1.2 ppm (CH₃) for the ethyl group. The aromatic proton signals would be very similar.

¹³C NMR Spectrum of 2-Chloro-5-methylphenol

-

¹³C NMR data is available for 2-Chloro-4,5-dimethylphenol, but not for 2-Chloro-5-methylphenol. This data is not a suitable proxy.

IR Spectrum of 2-Chloro-5-methylphenol

-

Key Absorptions (KBr disc): 3400-3300 cm⁻¹ (O-H stretch, broad), 3100-3000 cm⁻¹ (aromatic C-H stretch), 2950-2850 cm⁻¹ (aliphatic C-H stretch), 1600-1450 cm⁻¹ (aromatic C=C stretch), 1250-1150 cm⁻¹ (C-O stretch), 800-750 cm⁻¹ (C-Cl stretch).[4]

-

Expected Similarities for this compound: The IR spectrum is expected to be very similar, with the primary difference being a slightly stronger aliphatic C-H stretching absorption due to the ethyl group.

Mass Spectrum of 2-Chloro-5-methylphenol

-

Key Fragments (m/z): 142 (M⁺), 107 (M⁺ - Cl), 77 (C₆H₅⁺).[5]

-

Expected Differences for this compound: The molecular ion peak (M⁺) would be at m/z 156. A significant fragment would be expected at m/z 141, corresponding to the loss of a methyl group (benzylic cleavage). The loss of the chlorine atom would result in a fragment at m/z 121.

Plausible Experimental Protocol for Synthesis

A plausible synthesis for this compound involves the direct chlorination of 3-ethylphenol. The hydroxyl group is an ortho-, para-director, and the ethyl group is also an ortho-, para-director. Therefore, chlorination is expected to occur at the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group is already occupied by the ethyl group, and one of the ortho positions is sterically hindered by the ethyl group, thus favoring chlorination at the other ortho position.

Reaction: Chlorination of 3-Ethylphenol

Reactants:

-

3-Ethylphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂) (solvent)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethylphenol (10.0 g, 81.9 mmol) in dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (11.05 g, 81.9 mmol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

This protocol is based on general methods for the chlorination of phenols.[6]

Mandatory Visualizations

Chemical Structure and Identifiers

Caption: Chemical structure and key identifiers of this compound.

Plausible Synthetic Workflow

Caption: Plausible synthetic workflow for this compound.

Logical Relationship for Potential Application

Caption: Logical pathway for investigating the potential of this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C8H9ClO | CID 19797009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-CHLORO-5-METHYLPHENOL(615-74-7) 1H NMR [m.chemicalbook.com]

- 4. 2-CHLORO-5-METHYLPHENOL(615-74-7) IR2 [m.chemicalbook.com]

- 5. Phenol, 2-chloro-5-methyl- [webbook.nist.gov]

- 6. prepchem.com [prepchem.com]

Synthesis of 2-Chloro-5-ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthesis route for 2-Chloro-5-ethylphenol. The primary method detailed is the direct ortho-chlorination of 4-ethylphenol. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents expected data in a structured format. The synthesis pathway and experimental workflow are visualized using Graphviz diagrams to facilitate clear understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a substituted phenolic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of the chloro and ethyl groups on the phenol ring influences its chemical reactivity and biological activity. This guide focuses on a robust and scalable synthesis method starting from the readily available precursor, 4-ethylphenol.

Proposed Synthesis Pathway: Direct Chlorination of 4-Ethylphenol

The most direct and industrially viable route for the synthesis of this compound is the electrophilic aromatic substitution of 4-ethylphenol. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the ethyl group, the chlorination is directed to the ortho positions. To achieve mono-chlorination and favor the formation of this compound over the dichlorinated product, careful control of reaction conditions and stoichiometry is crucial.

A plausible and effective method involves the use of a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a catalyst system. Drawing from analogous reactions, such as the synthesis of 2-chloro-4-methylphenol, a catalyst system comprising a Lewis acid and a diaryl sulphide can be employed to enhance selectivity and reaction rate.

Reaction Scheme:

Caption: Synthesis of this compound via direct chlorination.

Experimental Protocol

This protocol is based on established methods for the selective chlorination of analogous phenolic compounds.

Materials:

-

4-Ethylphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Aluminum chloride (AlCl₃) (or another suitable Lewis acid)

-

Diphenyl sulfide (or another suitable diaryl sulphide)

-

Dichloromethane (CH₂Cl₂) (or another suitable inert solvent)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (Na₂SO₄) (anhydrous)

-

Hydrochloric acid (HCl) (1 M)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer, dissolve 4-ethylphenol (1.0 eq) in dichloromethane.

-

Catalyst Addition: To the stirred solution, add the Lewis acid catalyst, such as aluminum chloride (0.01-0.1 eq), and the diaryl sulphide co-catalyst, such as diphenyl sulfide (0.01-0.1 eq).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.0-1.2 eq) dropwise from the dropping funnel to the reaction mixture while maintaining the temperature between 0-10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding deionized water.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography or distillation under reduced pressure to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the expected product.

Table 1: Physicochemical Properties

| Property | 4-Ethylphenol (Starting Material) | This compound (Product) |

| Molecular Formula | C₈H₁₀O | C₈H₉ClO |

| Molecular Weight | 122.16 g/mol | 156.61 g/mol |

| Appearance | White crystalline solid | Colorless to pale yellow liquid/solid |

| Boiling Point | 219 °C | ~225 °C (estimated) |

| Melting Point | 42-45 °C | Not readily available |

| CAS Number | 123-07-9 | 153812-97-6 |

Table 2: Reaction Parameters and Expected Results

| Parameter | Value |

| Reactant Ratio (4-Ethylphenol:SO₂Cl₂) | 1 : 1.0-1.2 |

| Catalyst Loading (Lewis Acid) | 1-10 mol% |

| Catalyst Loading (Diaryl Sulphide) | 1-10 mol% |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 2-6 hours |

| Expected Yield | 70-90% |

| Expected Purity (after purification) | >98% |

Safety Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Sulfuryl chloride is corrosive and reacts violently with water. It should be handled with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Lewis acids like aluminum chloride are corrosive and react with moisture.

Conclusion

The synthesis of this compound via direct chlorination of 4-ethylphenol is a feasible and efficient method. By carefully controlling the reaction conditions and utilizing an appropriate catalyst system, high yields and selectivity can be achieved. This technical guide provides a solid foundation for researchers and chemists to successfully synthesize this valuable chemical intermediate. Further optimization of the reaction parameters may be necessary to adapt the procedure for specific laboratory or industrial scales.

An In-depth Technical Guide to 2-Chloro-5-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-ethylphenol, a substituted phenolic compound of interest in various chemical and pharmaceutical applications. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its role as a chemical intermediate.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches.

-

IUPAC Name : this compound[1]

-

Synonyms : A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experimental conditions, predicting behavior in various solvents, and for analytical characterization.

| Property | Value | Source |

| Molecular Weight | 156.61 g/mol | [1][4] |

| Exact Mass | 156.0341926 Da | [1][2] |

| Boiling Point | 225.2 °C at 760 mmHg | [2] |

| Flash Point | 90 °C | [2] |

| Density | 1.18 g/cm³ | [2] |

| Vapor Pressure | 0.0586 mmHg at 25°C | [2] |

| Refractive Index | 1.555 | [2] |

| Topological Polar Surface Area | 20.2 Ų | [1][2] |

| XLogP3 | 2.608 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis of this compound: An Experimental Protocol

While specific literature detailing the synthesis of this compound is not abundant, a representative and plausible method is the regioselective chlorination of 4-ethylphenol. The hydroxyl group of the phenol directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the ethyl group, chlorination is directed to the ortho positions. The following protocol is adapted from general procedures for the selective chlorination of substituted phenols.

Reaction:

4-ethylphenol + SO₂Cl₂ → this compound + SO₂ + HCl

Materials:

-

4-ethylphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Lewis acid catalyst (e.g., AlCl₃) or a sulfur-containing catalyst for enhanced regioselectivity

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylphenol in a suitable inert solvent such as dichloromethane. If a catalyst is to be used for improved selectivity, it is added at this stage. The flask is then placed in an ice bath to cool the solution to 0-5 °C.

-

Addition of Chlorinating Agent : Slowly add a stoichiometric equivalent of sulfuryl chloride dropwise to the stirred solution using a dropping funnel. The temperature of the reaction mixture should be carefully maintained below 10 °C during the addition to control the reaction rate and minimize the formation of by-products.

-

Reaction Progression : After the complete addition of sulfuryl chloride, the reaction mixture is allowed to slowly warm to room temperature and is then stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up : Upon completion, the reaction is quenched by the slow addition of water or a saturated solution of sodium bicarbonate to neutralize the acidic by-products. The mixture is then transferred to a separatory funnel.

-

Extraction : The organic layer is separated, and the aqueous layer is extracted two to three times with dichloromethane. The organic extracts are combined.

-

Drying and Concentration : The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude this compound is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure product.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: A flowchart of the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. Halogenated phenols are important intermediates in the preparation of a wide range of more complex molecules. The chlorine and hydroxyl substituents provide reactive sites for various chemical transformations.

In the context of drug development, the incorporation of a chloro-substituent into a molecule can significantly modulate its physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[6] While specific drugs derived directly from this compound are not prominently documented, it is a type of scaffold that medicinal chemists would utilize in the synthesis of novel compounds for biological screening. Its utility is primarily as a pharmaceutical intermediate for coupling reactions and the synthesis of more complex functional materials.[7] The presence of chlorine in many FDA-approved drugs highlights the importance of chlorinated intermediates in medicinal chemistry.[6]

References

- 1. This compound | C8H9ClO | CID 19797009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CAS: 153812-97-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound|153812-97-6--AN PharmaTech Co Ltd [anpharma.net]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 153812-97-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

An In-depth Technical Guide to 2-Chloro-5-ethylphenol: Theoretical vs. Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-ethylphenol is a halogenated aromatic organic compound with potential applications in various fields of chemical synthesis and research. This technical guide provides a comprehensive overview of its theoretical and experimental properties. Due to a scarcity of direct experimental data for this specific compound, this document presents a combination of computed (theoretical) data and established experimental protocols for the determination of key physicochemical properties. This allows for a robust understanding of the predicted characteristics of this compound, while also providing the necessary methodological framework for its empirical validation. The guide also discusses the general biological and toxicological profiles of chlorophenols to infer potential activities and hazards associated with this compound.

Chemical Identity and Structure

This compound, identified by the CAS number 153812-97-6, is a substituted phenol.[1][2][3][4][5][6] Its molecular structure consists of a benzene ring substituted with a hydroxyl group (-OH), a chlorine atom (-Cl), and an ethyl group (-C2H5). The IUPAC name for this compound is this compound.[3][5]

Figure 1: Chemical structure of this compound.

Physicochemical Properties: Theoretical vs. Experimental

The following tables summarize the available theoretical (computed) and limited experimental data for this compound. For comparison, some experimental data for the closely related compound, 2-Chloro-5-methylphenol, are also included.

Table 1: General and Physical Properties

| Property | This compound (Theoretical/Computed) | 2-Chloro-5-methylphenol (Experimental) |

| Molecular Formula | C₈H₉ClO[1][2][3][5][6] | C₇H₇ClO |

| Molecular Weight | 156.61 g/mol [1][2][5][6][7][8] | 142.58 g/mol [9] |

| Boiling Point | 225.2°C at 760 mmHg[2][7] | 196°C[9][10] |

| Melting Point | Not available | 46-48°C[10] |

| Density | 1.18 g/cm³[2][7] | 1.215 g/mL at 25°C[9][10] |

| Flash Point | 90°C[2][7] | 81°C (closed cup)[10] |

| Vapor Pressure | 0.0586 mmHg at 25°C[2][7] | 0.04 mmHg[9] |

| Refractive Index | 1.555[2][7] | Not available |

Table 2: Chemical and Spectroscopic Properties

| Property | This compound (Theoretical/Computed) | 2-Chloro-5-methylphenol (Experimental) |

| XLogP3 | 3.0[7][8] | 2.90 (log Kow)[9] |

| Hydrogen Bond Donor Count | 1[1][7][8][11] | 1 |

| Hydrogen Bond Acceptor Count | 1[1][7][8][11] | 1 |

| Rotatable Bond Count | 1[1][7][11] | 1 |

| Exact Mass | 156.0341926 Da[7][8] | 142.0185425 Da[9] |

| Topological Polar Surface Area | 20.2 Ų[7][8][11] | 20.2 Ų |

| 1H NMR, 13C NMR, IR, MS | Not experimentally determined | 1H NMR, MS data available[9] |

Experimental Protocols for Property Determination

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to lower and broaden the melting range.

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder. The open end of a capillary tube is tapped into the powder to collect a sample, and the tube is then inverted and tapped to pack the sample into the sealed end. The sample height should be 2-3 mm.[12]

-

Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus.

-

Approximate Melting Point: A rapid heating rate (10-20°C/min) is used to quickly determine an approximate melting range.

-

Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is heated rapidly to about 20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C/min.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[12]

Boiling Point Determination

As this compound is predicted to be a solid at room temperature, its boiling point would be determined at reduced pressure to avoid decomposition.

Methodology: Micro-Boiling Point Determination

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed in the test tube with the open end down.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

-

Heating: The bath is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Cooling and Observation: The heating is stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[13]

Solubility Profile

The solubility of this compound in various solvents provides insight into its polarity.

Methodology: Qualitative Solubility Testing

-

Procedure: Approximately 10-20 mg of this compound is placed in a series of small test tubes.

-

Solvent Addition: To each tube, 1 mL of a different solvent is added incrementally with agitation. The solvents should include water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a nonpolar organic solvent like hexane.[14]

-

Observation: The solubility is observed and recorded. Solubility in NaOH and NaHCO₃ would indicate acidic character (phenol).

pKa Determination

The acidity of the phenolic proton can be quantified by determining the pKa.

Methodology: Spectrophotometric Titration

-

Solution Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent mixture (e.g., acetonitrile-water).[10]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

Data Collection: The UV-Vis absorbance spectrum is recorded at various pH values throughout the titration. The phenoxide ion will have a different absorbance maximum than the undissociated phenol.

-

Data Analysis: The pKa is determined from the inflection point of the titration curve (absorbance vs. pH) or by using the Henderson-Hasselbalch equation at the half-equivalence point.[15]

Spectroscopic Analysis

3.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure.

Methodology:

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the connectivity of the atoms in the molecule.

3.5.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present.

Methodology: KBr Pellet Method

-

Sample Preparation: 1-2 mg of this compound is finely ground with about 100 mg of dry KBr powder in an agate mortar.[16]

-

Pellet Formation: The mixture is compressed in a pellet press to form a thin, transparent pellet.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of a blank KBr pellet is also taken.

-

Data Analysis: The characteristic absorption bands for the O-H stretch of the phenol, C-Cl stretch, C-H stretches of the ethyl group and aromatic ring, and C=C stretches of the aromatic ring are identified.

3.5.3. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Analysis: The sample is injected into a GC-MS system. The GC separates the compound from any impurities, and the MS provides the mass spectrum.

-

Data Analysis: The molecular ion peak (M+) is identified to confirm the molecular weight. The isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 3:1 ratio) will be characteristic of a compound containing one chlorine atom. The fragmentation pattern is analyzed to further confirm the structure.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound was not found in the initial searches, a plausible synthetic route can be proposed based on standard organic chemistry reactions.

Figure 2: A possible synthetic pathway for this compound.

A common method for the synthesis of chlorophenols is the direct chlorination of the corresponding phenol. However, this can lead to a mixture of isomers. A more controlled synthesis might involve a multi-step process to ensure the desired regiochemistry.

Biological Activity and Toxicology (Inferred)

Chlorophenols are known to exhibit a range of biological activities and toxicities.[17] Their toxicity generally increases with the degree of chlorination.[9] They can act as uncouplers of oxidative phosphorylation, similar to dinitrophenols.[7]

Potential Signaling Pathway Interactions:

Given its phenolic structure, this compound could potentially interact with various biological targets. The following diagram illustrates a generalized view of how a phenolic compound might interfere with cellular signaling.

References

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. a2bchem.com [a2bchem.com]

- 5. This compound | C8H9ClO | CID 19797009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS: 153812-97-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The biological action of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. academic.oup.com [academic.oup.com]

- 12. community.wvu.edu [community.wvu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. web.pdx.edu [web.pdx.edu]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Chlorophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

An In-depth Technical Guide to the Discovery and History of Substituted Chlorophenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological impact of substituted chlorophenols. These compounds, while historically significant in various industrial applications, are also of considerable interest to researchers in toxicology, environmental science, and drug development due to their diverse physiological effects.

Introduction to Substituted Chlorophenols

Substituted chlorophenols are a class of organic compounds derived from phenol by the substitution of one or more hydrogen atoms on the benzene ring with chlorine atoms.[1] There are 19 distinct isomers, ranging from monochlorophenols to pentachlorophenol.[1] Their physical and chemical properties, as well as their biological activity, vary significantly depending on the number and position of the chlorine substituents.

Historically, chlorophenols have been widely used as pesticides, herbicides, fungicides, and disinfectants.[1] However, their persistence in the environment and potential for adverse health effects have led to restrictions on their use in many countries.[2] For researchers, the mechanisms of action of these compounds, particularly their ability to disrupt cellular signaling pathways, remain a critical area of study.

Historical Timeline of Discovery and Key Milestones

The history of substituted chlorophenols is intrinsically linked to the development of organic chemistry and the burgeoning chemical industry of the 19th and 20th centuries. While specific dates for the first synthesis of every isomer are not always well-documented, a general timeline can be constructed.

-

1834: Phenol, the parent compound of all chlorophenols, was first isolated from coal tar by Friedlieb Ferdinand Runge.[3] This discovery was a crucial first step, providing the foundational molecule for subsequent chlorination experiments.

-

Late 19th Century: Following the elucidation of the structure of benzene and the principles of electrophilic aromatic substitution, chemists began exploring the reactions of phenol with various reagents, including chlorine. While specific discoverers are not widely credited for each isomer, it is during this period that the first syntheses of various mono-, di-, and trichlorophenols likely occurred through direct chlorination of phenol.[3][4]

-

Early 20th Century: The synthesis of 2,4-dichlorophenol was first reported in the early 1900s as part of the broader investigation into chlorinated aromatic compounds.[5]

-

1936: Pentachlorophenol (PCP) began to be used commercially as a wood preservative, marking a significant application of a highly chlorinated phenol.[3]

-

1941: The synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, was first reported.[6] This herbicide is synthesized from 2,4-dichlorophenol, highlighting the role of chlorophenols as important chemical intermediates.[6]

-

1950: The first commercial production of 2,4,6-trichlorophenol in the United States was reported.[7]

Physicochemical Properties of Selected Chlorophenols

The number and position of chlorine atoms on the phenol ring significantly influence the physicochemical properties of these compounds. The following tables summarize key quantitative data for a selection of important chlorophenol isomers.

Table 1: Physical and Chemical Properties of Monochlorophenols

| Property | 2-Chlorophenol | 3-Chlorophenol | 4-Chlorophenol |

| CAS Number | 95-57-8 | 108-43-0 | 106-48-9 |

| Molar Mass ( g/mol ) | 128.56 | 128.56 | 128.56 |

| Melting Point (°C) | 8 | 33 | 43 |

| Boiling Point (°C) | 175 | 214 | 220 |

| Water Solubility (g/L) | 28.5 | 26.1 | 27.1 |

| pKa | 8.49 | 9.12 | 9.41 |

Table 2: Physical and Chemical Properties of Dichlorophenols

| Property | 2,3-Dichlorophenol | 2,4-Dichlorophenol | 2,5-Dichlorophenol | 2,6-Dichlorophenol | 3,4-Dichlorophenol | 3,5-Dichlorophenol |

| CAS Number | 576-24-9 | 120-83-2 | 583-78-8 | 87-65-0 | 95-77-2 | 591-35-5 |

| Molar Mass ( g/mol ) | 163.00 | 163.00 | 163.00 | 163.00 | 163.00 | 163.00 |

| Melting Point (°C) | 58 | 45 | 58 | 68 | 65 | 68 |

| Boiling Point (°C) | 206 | 210 | 211 | 220 | 253 | 233 |

| Water Solubility (g/L) | 1.5 | 4.5 | 1.1 | 1.0 | 1.1 | 1.0 |

| pKa | 7.70 | 7.85 | 7.51 | 6.79 | 8.58 | 8.18 |

Table 3: Physical and Chemical Properties of Selected Tri-, Tetra-, and Pentachlorophenols

| Property | 2,4,5-Trichlorophenol | 2,4,6-Trichlorophenol | 2,3,4,6-Tetrachlorophenol | Pentachlorophenol |

| CAS Number | 95-95-4 | 88-06-2 | 58-90-2 | 87-86-5 |

| Molar Mass ( g/mol ) | 197.45 | 197.45 | 231.89 | 266.34 |

| Melting Point (°C) | 68 | 69.5 | 70 | 191 |

| Boiling Point (°C) | 253 | 246 | 253 | 310 |

| Water Solubility (g/L) | 1.19 | 0.8 | 0.5 | 0.014 |

| pKa | 7.07 | 6.23 | 5.22 | 4.74 |

Key Experimental Protocols: Synthesis of 2,4-Dichlorophenol

The following protocol provides a detailed methodology for the laboratory synthesis of 2,4-dichlorophenol via the direct chlorination of phenol. This method is representative of the general approach used for the preparation of many substituted chlorophenols.

Objective: To synthesize 2,4-dichlorophenol by the electrophilic chlorination of phenol using sulfuryl chloride as the chlorinating agent and aluminum chloride as a catalyst.

Materials:

-

Phenol (C₆H₅OH)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Diethyl ether ( (C₂H₅)₂O )

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Beakers

-

Rotary evaporator

Procedure:

-